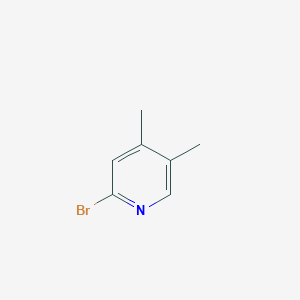
2-溴-4,5-二甲基吡啶
描述
2-Bromo-4,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of 2-Bromo-4,5-dimethylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethylpyridine is represented by the InChI code1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 . The compound has a molecular weight of 186.05 . Chemical Reactions Analysis
2-Bromo-4,5-dimethylpyridine is involved in various chemical reactions. For instance, it is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethylpyridine is a liquid at room temperature . It has a specific gravity of 1.42 and a refractive index of 1.55 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
合成与结构分析
2-溴-4,5-二甲基吡啶在各种合成过程中得到应用。一个著名的例子是5-溴-N,N-二甲基嘧啶-2-胺与丁基锂反应,产生N,N,N',N'-四甲基-4,5'-联吡啶-2,2'-二胺。这一过程对于通过核磁共振(NMR)和质谱研究来研究结构非常重要,如Kowalewski等人(1981)的研究中所示(Kowalewski 等人,1981)。类似地,包括二甲基吡啶在内的甲基吡啶在发烟硫酸中的溴化一直是一个重点,它以高效率产生溴衍生物,正如Does和Hertog(2010)所探索的(Does & Hertog,2010)。
材料化学中的应用
2-溴-4,5-二甲基吡啶也在材料化学中得到了应用。例如,据Oburn等人(2015)报道,其衍生物已用于固态中自互补卤键二聚体的形成(Oburn、Bowling和Bosch,2015)。这项研究有助于理解非共价相互作用,这在分子材料的设计中至关重要。
催化和反应研究
该化合物还在催化和反应研究中发挥作用。例如,它已被用于2-卤代吡啶与乙炔二甲酸二甲酯的高压反应,在特定条件下产生各种加合物,正如Matsumoto等人(1978)所研究的(Matsumoto、Ikemi-Kono和Uchida,1978)。
核磁共振波谱
该化合物的衍生物已使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱等光谱技术进行了表征。这在Vural和Kara(2017)进行的研究中很明显,该研究重点关注5-溴-2-(三氟甲基)吡啶(Vural & Kara,2017)。
萃取和分离过程
一种源自5-溴-N1、N3-双(4,6-二甲基吡啶-2-基)邻苯二甲酰胺的新型配体功能被探索用于高效和选择性地分离吡啶基离子液体中的UO2^2+和Th^4+,如Pandey等人(2020)的工作中所示(Pandey、Salunkhe、Kathirvelu、Singh和Sengupta,2020)。
安全和危害
2-Bromo-4,5-dimethylpyridine is classified as a hazardous substance. It can cause skin and eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation during handling .
Relevant Papers The relevant papers for 2-Bromo-4,5-dimethylpyridine include studies on its synthesis , its use in the preparation of novel pyridine derivatives , and its physical and chemical properties .
属性
IUPAC Name |
2-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKPSUMDAFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452980 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethylpyridine | |
CAS RN |
66533-31-1 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

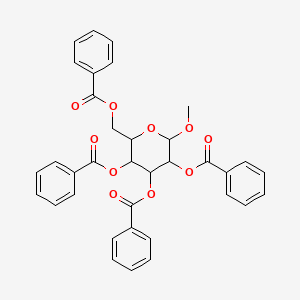
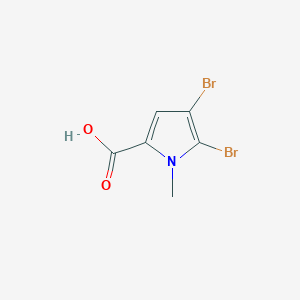
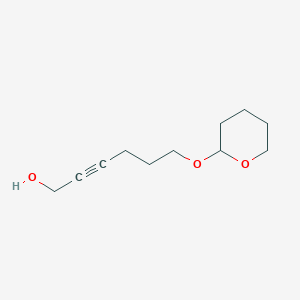

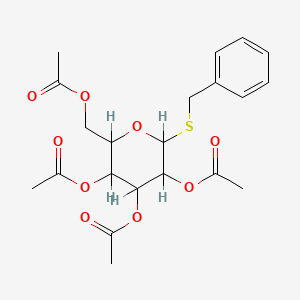

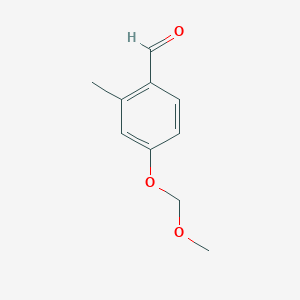

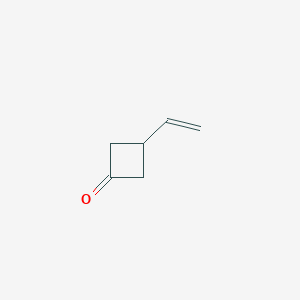

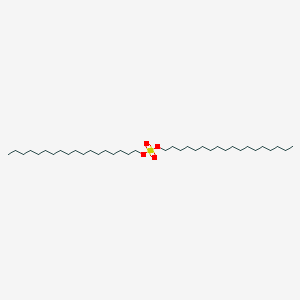
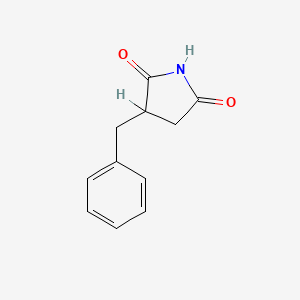
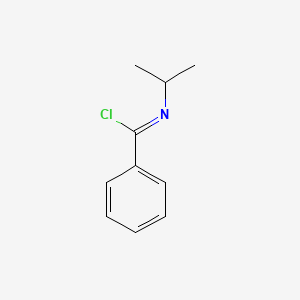
![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)